N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(4-ethylphenoxy)methyl]benzamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(4-ethylphenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(4-ethylphenoxy)methyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction using a suitable benzoyl chloride derivative and an amine.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through an etherification reaction involving a phenol derivative and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(4-ethylphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(4-ethylphenoxy)methyl]benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole, benzothiazole, and thiazolidine.
Benzamide Derivatives: Compounds such as N-phenylbenzamide, N-methylbenzamide, and N-(4-chlorophenyl)benzamide.
Phenoxy Derivatives: Compounds such as 4-phenoxybenzoic acid, 4-phenoxyaniline, and 4-phenoxyphenol.
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(4-ethylphenoxy)methyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its uniqueness would need to be validated through comparative studies.
Properties
Molecular Formula |
C19H20N2O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(4-ethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C19H20N2O2S/c1-2-14-5-9-17(10-6-14)23-13-15-3-7-16(8-4-15)18(22)21-19-20-11-12-24-19/h3-10H,2,11-13H2,1H3,(H,20,21,22) |
InChI Key |
HVFKUNNZHLNRCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=NCCS3 |
Origin of Product |
United States |
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